Methylboronic acid
Overview
Description
Synthesis Analysis
Methylboronic acid and its derivatives can be synthesized through several routes. Notably, the carbonylation of borane-dimethyl sulfide yields trimethylboroxin, which can be hydrated to methylboronic acid. Additionally, reactions involving methyllithium with trialkoxyboranes or methyl Grignards with 2-methoxy-1,3,2-dioxaborinane result in esters that can be hydrolyzed to methylboronic acid. These methods provide efficient routes to both the acid and its anhydride, trimethylboroxin, with detailed studies developing straightforward processes for their synthesis (Brown & Cole, 1985).
Molecular Structure Analysis
The molecular structure of methylboronic acid has been extensively analyzed using various spectroscopic techniques. Solid phase FTIR, FT-Raman, NMR, and UV spectroscopy, alongside quantum chemical calculations, have elucidated the compound's structural characteristics. These studies have provided insights into its vibrational frequencies, nuclear magnetic resonance chemical shifts, and electronic properties, including HOMO and LUMO energies, offering a comprehensive understanding of its molecular architecture (Rani et al., 2012).
Chemical Reactions and Properties
Methylboronic acid participates in a variety of chemical reactions, demonstrating its versatility as a reagent. It has been identified as a highly active catalyst for the dehydrative amide condensation of α-hydroxycarboxylic acids, showcasing superior catalytic activities compared to previously reported arylboronic acids. This attribute has facilitated its application in large-scale synthesis, highlighting its efficiency and utility in organic synthesis (Yamashita et al., 2013).
Physical Properties Analysis
Methylboronic acid's physical properties, such as solubility, melting point, and boiling point, are crucial for its handling and application in chemical reactions. Although specific details on these properties are not covered in the identified research, they are fundamental for its practical use in laboratory settings. The understanding of these physical characteristics enables chemists to manipulate the compound effectively in various synthetic procedures.
Chemical Properties Analysis
The chemical properties of methylboronic acid, including its reactivity with polyols, formation of anionic complexes, and participation in coupling reactions, underscore its importance in synthetic chemistry. Its ability to form complexes with polyols through 1:1 anionic interactions and its role in facilitating coupling reactions, such as the Suzuki-Miyaura cross-coupling, are particularly noteworthy. These properties make it a valuable tool in the construction of complex organic molecules (Pizer & Tihal, 1992).
Scientific Research Applications
Agriculture : MBA is effective in alleviating boron deficiency in plants, enhancing growth, and is less toxic than boric acid at higher concentrations. It improves root development and overall plant health in Arabidopsis thaliana (Duran, Arce-Johnson, & Aquea, 2018).
Chemistry : In the realm of chemistry, MBA forms 1:1 anionic complexes with polyols, with equilibrium constants determined by pH titration and NMR spectroscopy (Pizer & Tihal, 1992). MBA is also used in the boronic acid flux synthesis and crystal growth of uranium and neptunium boronates and borates, playing a role in the study of actinide chemistry (Wang et al., 2010).
Organic Synthesis : MBA serves as a catalyst in the dehydrative amide condensation of α-hydroxycarboxylic acids, significantly enhancing catalytic activities compared to arylboronic acids (Yamashita, Sakakura, & Ishihara, 2013). It's also involved in the preparation of its anhydride, trimethylboroxin, via various chemical routes (Brown & Cole, 1985).
NMR Studies : The kinetics of methylboronic acid–methylboronate interchange in aqueous solutions have been studied using 11 B NMR signals, contributing to the understanding of chemical kinetics in boronic acid systems (Kono et al., 1997).
Organic Chemistry : MBA is used in the N-methylation of anilines, representing a novel approach for the selective monomethylation of anilines (González et al., 2009). It's also involved in the Pd-catalyzed methylation and arylation of sp2 and sp3 C-H bonds in carboxylic acids (Giri et al., 2007).
Analytical Chemistry : MBA is utilized in a facile transesterification approach to boronic acids, providing high yields and simplifying purification steps in boronic acid syntheses (Hinkes & Klein, 2019).
Medicinal Chemistry : MBA has been explored for its potential in inhibiting Penicillin Binding Proteins of classes A, B, and C, opening new avenues towards the development of antibacterial molecules (Zervosen et al., 2012).
Environmental Chemistry : MBA is used in a compound-specific carbon isotope analysis method for 2-methyltetrols, biomarkers for secondary organic aerosols from atmospheric isoprene (Li et al., 2010).
Safety And Hazards
Future Directions
properties
IUPAC Name |
methylboronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH5BO2/c1-2(3)4/h3-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMKRRPZPWUYKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH5BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20156639 | |
Record name | Methylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20156639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
59.86 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methylboronic acid | |
CAS RN |
13061-96-6 | |
Record name | Methylboronic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013061966 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20156639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methylboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYLBORONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Z1ME41SCH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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